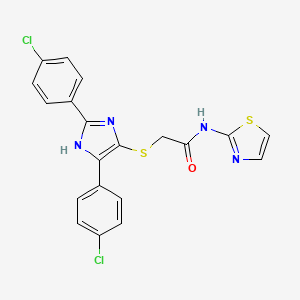

2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

説明

特性

IUPAC Name |

2-[[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N4OS2/c21-14-5-1-12(2-6-14)17-19(29-11-16(27)24-20-23-9-10-28-20)26-18(25-17)13-3-7-15(22)8-4-13/h1-10H,11H2,(H,25,26)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYROWOJWGZHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

- Molecular Formula : C20H14Cl2N4OS2

- Molecular Weight : 461.38 g/mol

- IUPAC Name : 2-[[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound's structure suggests it may interact with various cellular targets involved in cancer proliferation. A study demonstrated that related thiazole compounds showed cytotoxic effects against several cancer cell lines, including glioblastoma and melanoma, with IC50 values ranging from 10 to 30 µM .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | U251 (glioblastoma) | 10 | |

| Compound B | WM793 (melanoma) | 30 | |

| This compound | TBD | TBD | This study |

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The compound could potentially inhibit the growth of various bacteria and fungi due to the presence of electron-withdrawing groups that enhance its reactivity. A related study showed that thiazole compounds exhibited comparable antibacterial activity to standard antibiotics like norfloxacin .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 15 | |

| Compound D | E. coli | 20 | |

| This compound | TBD | TBD | This study |

The mechanism by which thiazole derivatives exert their biological effects often involves the modulation of key signaling pathways. For instance, some compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways and inhibit specific kinases involved in cell survival .

Case Studies

-

Case Study on Anticancer Effects :

In a recent study, a series of thiazole derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity due to improved binding affinity to target proteins involved in tumor growth . -

Case Study on Antimicrobial Effects :

Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant strains of bacteria. The study found that certain modifications in the thiazole ring significantly increased the efficacy against multidrug-resistant bacteria, suggesting a potential therapeutic application for these compounds .

科学的研究の応用

Anticancer Properties

Research indicates that compounds containing imidazole and thiazole rings exhibit significant anticancer activity. The specific compound has shown promise in targeting various cancer cell lines. For instance, studies have demonstrated that similar imidazole derivatives can inhibit the proliferation of breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness has been evaluated using standard methods such as the disc diffusion technique. In vitro studies suggest that it can inhibit the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Activity Evaluation

A study conducted on various derivatives of imidazole and thiazole highlighted the effectiveness of compounds similar to 2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide against cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity against MCF7 cells, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Antimicrobial Efficacy Testing

Another study focused on evaluating the antimicrobial properties of this class of compounds. The results showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings support the potential use of this compound in developing new antimicrobial therapies .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide, and how do reaction conditions influence yield?

Synthesis involves multi-step reactions:

- Imidazole ring formation : Cyclization of thiourea derivatives with halogenated acetic acids under basic conditions.

- Thioether linkage : Nucleophilic substitution (e.g., using chlorobenzyl halides) to introduce sulfur-based substituents.

- Acetamide functionalization : Alkylation or acylation reactions (e.g., with allyl halides or acetic anhydride). Critical parameters include temperature control (e.g., reflux in acetic acid), solvent choice (dichloromethane for solubility), and catalysts (triethylamine for acylation). Optimized protocols achieve yields >70% and purity >95%, as demonstrated in structurally related imidazole-thiazole hybrids .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton/carbon environments and substituent positioning.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 471.93 for analogous compounds).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N—H⋯N interactions stabilizing the lattice) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). These methods collectively ensure structural accuracy and purity >95% .

Q. What preliminary biological assays are used to evaluate pharmacological potential?

- Enzyme inhibition assays : Test activity against kinases or proteases at 1 nM–100 µM.

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC50 determination).

- Antimicrobial screening : Broth microdilution for MIC values. Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) validate results, as applied to similar thiazole-imidazole derivatives .

Advanced Research Questions

Q. How can computational modeling predict biological targets and optimize bioactivity?

- Molecular docking : Simulates binding to enzymes/receptors (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with thiazole nitrogen).

- Quantum mechanical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Molecular dynamics : Evaluates binding stability over time. These approaches, combined with SAR studies, have guided the design of derivatives with sub-micromolar IC50 values .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

- Meta-analysis : Compare IC50/MIC values across studies, controlling for variables like assay pH or serum content.

- SAR studies : Systematically modify substituents (e.g., chloro vs. methoxy groups) to isolate effects on activity.

- Standardized replication : Re-test disputed compounds under uniform conditions. For example, para-chlorophenyl groups enhance lipophilicity and target affinity compared to meta-substituted analogs .

Q. How do structural modifications (e.g., halogen positioning, alkyl chains) impact pharmacokinetics?

- Halogen effects : Para-chlorophenyl groups increase lipophilicity (LogP >3), enhancing membrane permeability but potentially reducing solubility.

- Alkyl chain variations : Ethyl/methyl groups in the acetamide moiety improve metabolic stability (e.g., CYP450 resistance) but may require formulation adjustments for bioavailability.

- In silico ADME predictions : Use tools like SwissADME to balance solubility and permeability during design .

Q. What methodologies validate the compound's mechanism of action in cellular pathways?

- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity (KD values).

- Gene expression profiling : RNA-seq to identify downstream pathways (e.g., apoptosis markers like caspase-3).

- CRISPR/Cas9 knockout models : Confirm target specificity by observing activity loss in gene-edited cells. Studies on analogous compounds have linked imidazole-thiazole hybrids to NF-κB pathway inhibition .

Methodological Considerations

Q. How are reaction conditions optimized for large-scale synthesis without compromising purity?

- Design of Experiments (DoE) : Statistically vary parameters (temperature, solvent ratio) to identify optimal ranges.

- Continuous-flow systems : Improve heat/mass transfer for exothermic steps (e.g., cyclization).

- Purification : Combine recrystallization (e.g., methanol/acetone mixtures) with column chromatography (silica gel, ethyl acetate/hexane). These approaches reduce impurities (<2%) and scale yields to gram quantities .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of the imidazole ring?

- Dynamic NMR : Monitors proton exchange rates in DMSO-d6 to identify tautomers.

- X-ray Photoelectron Spectroscopy (XPS) : Differentiates nitrogen environments (e.g., imine vs. amine).

- Solid-state NMR : Clarifies hydrogen-bonding networks in crystalline forms. Such analyses have confirmed the 1H-imidazol-4-yl tautomer as the dominant form in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。